Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the development of targeted protein degradation technologies and other advanced chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may also involve steps like hydrogenation and purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the development of targeted protein degradation technologies.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of targeted protein degradation, the compound acts as a linker that brings the target protein and the degradation machinery into close proximity, facilitating the breakdown of the protein. The molecular pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
tert-Butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to act as an effective linker in targeted protein degradation technologies. Its dimethylamino group provides additional reactivity, making it versatile for various chemical transformations .
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)14-6-8-16(9-7-14)19(4)5/h6-9,15H,10-13H2,1-5H3 |
InChI Key |
CLTSSBGQHOLBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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